molecular formula C26H20FN3O4S B2877830 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 895646-23-8

2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2877830
CAS RN: 895646-23-8
M. Wt: 489.52
InChI Key: NYPJDPNHOMKMQK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and aromatic rings. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the thio group might be susceptible to oxidation, and the aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Properties like solubility, melting point, boiling point, and reactivity could be predicted based on the functional groups present in the molecule .

Scientific Research Applications

Antitumor Agent

The thieno[3,2-d]pyrimidine core of the compound is structurally similar to molecules that have been evaluated for their antitumor properties. Such compounds have shown promise as EZH2 inhibitors , which can interfere with the proliferation of cancer cells . The antiproliferative activity against various cancer cell lines, such as SU-DHL-6, WSU-DLCL-2, and K562, suggests that derivatives of this compound could be potent antitumor agents with low toxicity against normal cells .

Enzyme Inhibition

The compound’s structure indicates potential as an enzyme inhibitor. Enzyme inhibitors are crucial in the treatment of diseases by blocking specific enzymes related to disease progression. For instance, EZH2 is a histone methyltransferase enzyme involved in cancer development, and its inhibition could be a therapeutic strategy .

Biological Evaluation Tool

Compounds with the thieno[3,2-d]pyrimidine scaffold can be used as biological evaluation tools to study cell morphology, apoptosis, and migration . This can help in understanding the cellular mechanisms underlying various diseases and in the development of new therapeutic approaches.

Pharmaceutical Reference Standard

Derivatives of this compound could serve as reference standards in pharmaceutical testing. Reference standards are essential for ensuring the quality and consistency of pharmaceutical products, and they play a critical role in analytical development, method validation, and stability testing .

TTK Inhibitors

The compound’s framework is conducive to the design of selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors . TTK is an important target for cancer therapy, and inhibitors can be used to treat cancers with aberrant TTK expression.

Anti-Inflammatory Agent

The compound’s related derivatives have been shown to inhibit tumor necrosis factor-alpha and nitric oxide . These are inflammatory mediators, and their inhibition can lead to the development of new anti-inflammatory drugs.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is highly reactive, it could be potentially hazardous. Proper safety measures should be taken while handling such compounds .

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it’s a potential drug, future research could involve studying its pharmacokinetics and pharmacodynamics, conducting preclinical and clinical trials, and optimizing its synthesis .

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O4S/c1-2-33-17-13-11-16(12-14-17)30-25(32)24-23(18-7-3-6-10-21(18)34-24)29-26(30)35-15-22(31)28-20-9-5-4-8-19(20)27/h3-14H,2,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPJDPNHOMKMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

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